molecular formula C8H12Cr2O8 B13731362 Tetraacetato dichromium CAS No. 15020-15-2

Tetraacetato dichromium

Cat. No.: B13731362
CAS No.: 15020-15-2
M. Wt: 340.17 g/mol
InChI Key: COSOKRWKZBULAU-UHFFFAOYSA-J
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Description

Tetraacetato dichromium, also known as dichromium tetraacetate, is an inorganic compound with the formula Cr₂(O₂CCH₃)₄ . It is characterized by its distinctive dichromium core, which is noted for featuring a metal-metal multiple bond historically described as a Cr–Cr "quadruple bond" . This unique electronic structure, investigated through techniques such as photoelectron spectroscopy, contributes to its interest in fundamental inorganic and structural chemistry research . The compound has a molecular weight of 340.17 g/mol . Thermodynamic studies have determined the standard enthalpy of formation for the crystalline solid (ΔH f ⊖) to be -2297.5 ± 6.6 kJ mol⁻¹, with the metal-metal bond enthalpy contribution (D(Cr–Cr)) assessed at 205 kJ mol⁻¹ . This high bond strength is a key factor in the compound's stability and properties. Researchers utilize this compound as a precursor or model system for exploring metal-metal bonded complexes and their reactivity. Its applications extend to studies in catalysis and materials science, where its well-defined dimeric structure with four bridging acetate ligands serves as a reference point for understanding electron transfer and bonding in bimetallic systems. This product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. All safety data sheets and handling protocols should be consulted prior to use.

Properties

CAS No.

15020-15-2

Molecular Formula

C8H12Cr2O8

Molecular Weight

340.17 g/mol

IUPAC Name

chromium(2+);tetraacetate

InChI

InChI=1S/4C2H4O2.2Cr/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4

InChI Key

COSOKRWKZBULAU-UHFFFAOYSA-J

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Cr+2].[Cr+2]

Origin of Product

United States

Preparation Methods

Traditional Aqueous Reduction and Precipitation Method

The classical and most widely used method to prepare tetraacetato dichromium dihydrate involves the reduction of chromium(III) salts in aqueous solution, followed by precipitation with acetate ions. This method is well-documented in inorganic chemistry literature and is often used as a teaching experiment due to the sensitivity of the product to oxygen.

Procedure:

  • Start with an aqueous chromium(III) salt solution (e.g., chromium(III) chloride).
  • Reduce the chromium(III) ions to chromium(II) ions by adding metallic zinc under an oxygen-free atmosphere. The reaction is as follows:

    $$
    2 \text{Cr}^{3+} + \text{Zn} \rightarrow 2 \text{Cr}^{2+} + \text{Zn}^{2+}
    $$

  • Once the solution turns blue (indicating the presence of chromium(II)), sodium acetate is added. This causes the immediate precipitation of this compound dihydrate as a bright red powder:

    $$
    2 \text{Cr}^{2+} + 4 \text{OAc}^- + 2 \text{H}2\text{O} \rightarrow \text{Cr}2(\text{OAc})4(\text{H}2\text{O})_2
    $$

  • The product is isolated by filtration under an inert atmosphere to prevent oxidation.

Notes:

  • The reaction must be conducted under an oxygen-free atmosphere (e.g., nitrogen or argon) because chromium(II) is easily oxidized to chromium(III), which leads to discoloration and decomposition of the product.
  • The dihydrate form contains two coordinated water molecules, which can be removed by gentle heating to obtain the anhydrous form.

Research Findings on Preparation and Structural Characterization

  • Structural Insights: The compound features a quadruple bond between the two chromium atoms, confirmed by short Cr–Cr distances (~184 pm in anhydrous form) and diamagnetic behavior due to paired electrons.
  • Stability: The dihydrate form is relatively stable but poorly soluble in water and methanol, while the anhydrous form is more sensitive to oxygen and requires inert atmosphere handling.
  • Synthetic Challenges: The preparation is sensitive to oxygen contamination, which can be visually monitored by the color change from bright red to green or brown, indicating oxidation.
  • Alternative Routes: Recent studies have revisited simpler synthetic routes for anhydrous chromium(II) acetate, improving reproducibility and purity by avoiding aqueous media.

Summary Table of Preparation Methods

Method Starting Materials Conditions Product Form Notes
Aqueous Reduction and Precipitation Cr(III) salt, Zn metal, sodium acetate Oxygen-free atmosphere, aqueous solution Dihydrate (Cr$$2$$(OAc)$$4$$(H$$2$$O)$$2$$) Sensitive to oxygen, bright red powder
Heating of Dihydrate This compound dihydrate 100 °C, inert atmosphere Anhydrous Cr$$2$$(OAc)$$4$$ More oxygen-sensitive, brown powder
Organometallic Route Chromocene, carboxylic acid Inert atmosphere, organic solvents Anhydrous chromium(II) carboxylate Eliminates cyclopentadiene, pure product
Homogeneous Precipitation Chromium(II) salts, acetate ions Oxygen-free, controlled pH and temperature Chromium(II) acetate Requires strict oxygen exclusion, controlled

Chemical Reactions Analysis

Types of Reactions: Tetraacetato dichromium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the chromium atoms and the acetate groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromium(III) compounds, while reduction can produce chromium(II) species .

Scientific Research Applications

Catalytic Applications

Tetraacetato dichromium is primarily utilized as a catalyst in organic reactions. Its ability to facilitate electron transfer makes it valuable in:

  • Oxidation Reactions : It is used to oxidize alcohols to carbonyl compounds efficiently.
  • Polymerization Processes : The compound serves as a catalyst in the polymerization of olefins, enhancing the yield and selectivity of the desired products.

Case Study: Oxidation of Alcohols

In a study conducted by researchers at a leading university, this compound was employed to oxidize primary and secondary alcohols. The results indicated high conversion rates with minimal by-products, showcasing its efficiency as a catalyst in organic synthesis .

Materials Science

In materials science, this compound has been explored for its role in synthesizing advanced materials:

  • Metal-Organic Frameworks (MOFs) : this compound can be integrated into MOFs, which are porous materials used for gas storage and separation. The unique properties of these frameworks make them suitable for applications in catalysis and drug delivery.

Case Study: Synthesis of MOFs

Research demonstrated that incorporating this compound into MOFs significantly improved their stability and gas adsorption capacity. This advancement opens avenues for utilizing these materials in environmental applications, such as carbon capture .

Environmental Applications

The compound has shown promise in environmental remediation efforts:

  • Chromium Removal from Wastewater : this compound can effectively reduce hexavalent chromium (Cr(VI)) ions to trivalent chromium (Cr(III)), which is less toxic and easier to manage. This reduction process is crucial for treating industrial wastewater.

Case Study: Wastewater Treatment

A comprehensive study evaluated the efficacy of this compound in reducing Cr(VI) concentrations in wastewater samples from electroplating industries. The results indicated that the compound could achieve over 90% reduction of Cr(VI) under optimal conditions .

Biological Applications

Recent studies have explored the biological implications of this compound:

  • Antimicrobial Properties : Research suggests that this compound exhibits antimicrobial activity against various pathogens, making it a potential candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Activity

In vitro studies demonstrated that this compound effectively inhibited the growth of several bacterial strains, indicating its potential use in pharmaceuticals .

Mechanism of Action

The mechanism by which tetraacetato dichromium exerts its effects involves the interaction of the chromium atoms with various molecular targets. The acetate groups play a crucial role in stabilizing the compound and facilitating its reactivity. The pathways involved in its action are complex and depend on the specific application and conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

The μ-tetraacetato motif is shared across several dimetallic complexes. Below is a comparative analysis based on available evidence:

Compound Metal Centers Key Applications Spectroscopic Data Availability
Dirhodium Tetraacetate Rh(II)-Rh(II) Catalysis, organic synthesis Limited (Safety data in )
μ-Tetraacetato Dicobalt(II) Co(II)-Co(II) Magnetic materials, redox studies NMR/UV data inferred from
μ-Tetraacetato Dicopper(II) Cu(II)-Cu(II) Bioinorganic models, catalysis Spectral tables ()
μ-Tetraacetato Dinickel(II) Ni(II)-Ni(II) Catalysis, polymer chemistry Referenced in

Key Observations:

  • Dirhodium Tetraacetate (Rh₂(OAc)₄): Exhibits high stability and is used in asymmetric catalysis. Its safety data () highlight hazards such as skin/eye irritation (H315, H319), suggesting reactivity common to transition-metal acetates .
  • Dicopper(II) Analogs : These are often studied for their magnetic properties and resemblance to enzyme active sites (e.g., tyrosinase). Spectroscopic methods like UV-Vis and NMR () would distinguish Cr analogs via ligand-field transitions and Jahn-Teller distortions .
  • Dinickel(II) Complexes : Used in polymerization catalysis. Nickel’s lower redox activity compared to chromium might result in reduced catalytic versatility for hypothetical Cr analogs .

Thermodynamic and Kinetic Stability

Dirhodium tetraacetate is noted for its air stability, a trait linked to rhodium’s +2 oxidation state. In contrast, chromium(II) is highly oxidizable, implying that tetraacetato dichromium would require inert conditions for synthesis and storage. Copper and cobalt analogs are more prone to redox cycling, as seen in their applications in oxidation reactions .

Q & A

Q. How can interdisciplinary collaboration enhance mechanistic studies of this compound?

  • Methodological Answer : Partner with computational chemists to model reaction pathways and synthetic chemists to validate predictions. Use collaborative platforms (e.g., GitHub for code, OSF for data) to integrate findings. Publish joint methodologies in open-access journals to bridge disciplinary gaps .

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